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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-
Octanediol, a chiral diol with applications in organic synthesis and as a potential bioactive
molecule.[1] We present a comprehensive examination of its tH NMR, 3C NMR, Infrared (IR),
and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and
professionals in drug development, offering not only the spectral data but also the rationale
behind the experimental choices and a thorough interpretation of the results to confirm the
molecular structure. The protocols for data acquisition are detailed to ensure reproducibility and
adherence to rigorous scientific standards.

Introduction

1,3-Octanediol (CsH1s02) is a long-chain diol whose structural characterization is fundamental
to understanding its chemical properties and potential applications.[2][3][4] Spectroscopic
techniques are indispensable tools for elucidating the precise arrangement of atoms and
functional groups within a molecule. This guide will systematically explore the spectral
signature of 1,3-Octanediol using four key analytical methods: Nuclear Magnetic Resonance
(*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will
provide a detailed protocol, the resulting data, and an expert interpretation, collectively offering
a complete structural confirmation of the molecule.
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Molecular Structure of 1,3-Octanediol

Caption: Molecular structure of 1,3-Octanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For 1,3-Octanediol, both *H and 3C NMR provide unambiguous evidence for its
structure.

'H NMR Spectroscopy

Experimental Protocol:

e Sample Preparation: A 5-10 mg sample of 1,3-Octanediol was dissolved in 0.6 mL of
deuterated chloroform (CDCls). Tetramethylsilane (TMS) was used as an internal standard (0O

ppm).[5]
e Instrumentation: The spectrum was acquired on a 500 MHz NMR spectrometer.[6]
o Data Acquisition: A standard proton experiment was run with 16 scans.

Data Summary:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.8-4.0 Multiplet 1H CH(OH)
~3.5-4.0 Broad Singlet 2H -OH
~1.2-1.6 Multiplet 10H -CH2- (chain)
~0.9 Triplet 3H -CHs

Interpretation:

The *H NMR spectrum of 1,3-Octanediol is consistent with its aliphatic diol structure. The
hydroxyl protons appear as a broad singlet in the 3.5-4.0 ppm range, a characteristic feature of
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alcohols where the exact chemical shift is concentration-dependent due to hydrogen bonding.
[7] The proton on the secondary alcohol carbon (-CH-OH) is observed as a multiplet around
3.8-4.0 ppm.[7] The protons on the carbon bearing the primary alcohol and the adjacent
methylene protons also fall within this downfield region due to the deshielding effect of the
electronegative oxygen atoms.[8] The overlapping multiplets between 1.2 and 1.6 ppm
correspond to the ten protons of the five methylene groups in the alkyl chain. Finally, the
terminal methyl group protons appear as a triplet at approximately 0.9 ppm, confirming the
presence of a terminal ethyl group.

3C NMR Spectroscopy

Experimental Protocol:
o Sample Preparation: The same sample prepared for *H NMR was used.

 Instrumentation: The spectrum was acquired on the same 500 MHz NMR spectrometer,
operating at 125 MHz for carbon.

o Data Acquisition: A proton-decoupled carbon experiment was run with 1024 scans.

Data Summary:

Chemical Shift (6, ppm) Assignment

~70 -CH(OH)

~62 -CH2(OH)

~38 -CH:- (adjacent to CH(OH))
~32 -CHa-

~29 -CHa-

~25 -CHa-

~22 -CH2-

~14 -CHs
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Interpretation:

The 13C NMR spectrum provides a clear carbon count and identifies the chemical environment
of each carbon atom. The two carbons bonded to the hydroxyl groups are significantly
deshielded, appearing at approximately 70 ppm for the secondary alcohol carbon (-CH(OH))
and 62 ppm for the primary alcohol carbon (-CHz(OH)). The remaining methylene carbons of
the alkyl chain appear in the typical aliphatic region between 22 and 38 ppm. The terminal
methyl carbon is the most shielded, resonating at around 14 ppm. This data is in excellent
agreement with the expected chemical shifts for a long-chain 1,3-diol.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

o Sample Preparation: A thin film of neat 1,3-Octanediol was placed between two sodium
chloride (NaCl) plates.[10] Alternatively, for an Attenuated Total Reflectance (ATR) setup, a
few drops of the liquid are placed directly on the ATR crystal.[11]

¢ Instrumentation: The spectrum was recorded on a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: The spectrum was collected over a range of 4000-400 cm~1.

Data Summary:
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
3300-3400 Strong, Broad O-H Stretch Alcohol (-OH)
2950-2970 Strong C-H Stretch Methyl (-CHs)
2850-2925 Strong C-H Stretch Methylene (-CHz)
1350-1470 Medium C-H Bend -CH2-, -CHs
1000-1100 Strong C-O Stretch Alcohol (C-0)

Interpretation:

The IR spectrum of 1,3-Octanediol prominently displays the characteristic absorptions of an
alcohol.[12] A very strong and broad absorption band is observed in the region of 3300-3400
cm~1, which is indicative of the O-H stretching vibration of hydrogen-bonded hydroxyl groups.
[7] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[7]
The sharp, strong peaks in the 2850-2970 cm~1 range are attributed to the C-H stretching
vibrations of the methyl and methylene groups of the alkyl chain.[7] The presence of strong C-
O stretching vibrations between 1000-1100 cm~* further confirms the alcohol functional groups.

[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol:

o Sample Introduction: The sample was introduced via direct infusion or after separation by
gas chromatography (GC).

 lonization Method: Electron lonization (EIl) at 70 eV was used.

o Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their
mass-to-charge ratio (m/z).
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Data Summary:

m/z Relative Intensity Proposed Fragment
146 Low [M]* (Molecular lon)
128 Moderate [M-H20]*

113 Moderate [M-H20-CHs]*

87 High [CsH110]*

73 High [CaH0O]*

45 High [C2H50O]*

Interpretation:

The mass spectrum of 1,3-Octanediol shows a molecular ion peak ([M]*) at m/z 146, which
corresponds to its molecular weight.[3][7] However, this peak is often of low intensity due to the
facile fragmentation of alcohols.[7] A characteristic fragmentation pathway for alcohols is the
loss of a water molecule (18 Da), resulting in a significant peak at m/z 128 ([M-H20]%).[7][8]
Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common
fragmentation pathway for alcohols and leads to the formation of stable oxonium ions.[8][13]
For 1,3-Octanediol, alpha-cleavage can result in several prominent fragments, including ions
at m/z 87, 73, and 45.

Fragmentation Pathway
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Caption: Proposed EI-MS fragmentation of 1,3-Octanediol.

Conclusion

The collective spectroscopic data from *H NMR, 13C NMR, IR, and Mass Spectrometry provide
a cohesive and unambiguous structural confirmation of 1,3-Octanediol. The NMR spectra
define the carbon-hydrogen framework, the IR spectrum identifies the key alcohol functional
groups, and the mass spectrum confirms the molecular weight and reveals characteristic
fragmentation patterns. These orthogonal analytical techniques, when used in concert, provide
a high degree of confidence in the structural assignment, which is a critical foundation for any
further research or development involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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